
2-(Benzylamino)-5-bromonicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzylamino)-5-bromonicotinonitrile is an organic compound that belongs to the class of nicotinonitriles It features a benzylamino group attached to the second position of the nicotinonitrile ring and a bromine atom at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-(Benzylamino)-5-bromonicotinonitrile involves the nucleophilic substitution reaction of 5-bromo-2-chloronicotinonitrile with benzylamine. The reaction typically takes place in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide. The reaction is carried out at elevated temperatures, usually around 100°C, to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to maintain consistent temperature and mixing. The use of automated systems can also enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Benzylamino)-5-bromonicotinonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom at the fifth position can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The benzylamino group can be oxidized to form corresponding imines or amides.
Reduction: The nitrile group can be reduced to form primary amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Nucleophilic Substitution: Formation of substituted nicotinonitriles.
Oxidation: Formation of imines or amides.
Reduction: Formation of primary amines.
Scientific Research Applications
2-(Benzylamino)-5-bromonicotinonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(Benzylamino)-5-bromonicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino group can form hydrogen bonds or electrostatic interactions with the active sites of these targets, leading to inhibition or modulation of their activity. The bromine atom may also contribute to the compound’s binding affinity through halogen bonding.
Comparison with Similar Compounds
Similar Compounds
2-(Benzylamino)-5-chloronicotinonitrile: Similar structure but with a chlorine atom instead of bromine.
2-(Benzylamino)-5-fluoronicotinonitrile: Similar structure but with a fluorine atom instead of bromine.
2-(Benzylamino)-5-iodonicotinonitrile: Similar structure but with an iodine atom instead of bromine.
Uniqueness
2-(Benzylamino)-5-bromonicotinonitrile is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can influence the compound’s reactivity and binding affinity compared to its analogs with different halogen atoms.
Properties
CAS No. |
1346534-91-5 |
|---|---|
Molecular Formula |
C13H10BrN3 |
Molecular Weight |
288.14 g/mol |
IUPAC Name |
2-(benzylamino)-5-bromopyridine-3-carbonitrile |
InChI |
InChI=1S/C13H10BrN3/c14-12-6-11(7-15)13(17-9-12)16-8-10-4-2-1-3-5-10/h1-6,9H,8H2,(H,16,17) |
InChI Key |
GXLAJBBWAVJRPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(C=C(C=N2)Br)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-Amino-6-chloro-5-[(methylamino)methyl]pyrimidine](/img/structure/B11925983.png)

![Methyl 2-((benzo[d]thiazol-2-ylthio)methyl)benzoate](/img/structure/B11926004.png)


![3,9-Dihydro-2H-benzo[d]imidazo[1,2-a]imidazole hydrochloride](/img/structure/B11926036.png)





